molecular formula C27H33ClFN3O10 B1676758 Mosapride citrate CAS No. 112885-42-4

Mosapride citrate

Cat. No.: B1676758
CAS No.: 112885-42-4
M. Wt: 614.0 g/mol
InChI Key: HUZTYZBFZKRPFG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mosapride citrate primarily targets the 5-HT4 receptors . These receptors are part of the serotonin receptor family and are predominantly found in the gastrointestinal tract. This compound also interacts with the 5-HT3 receptors .

Mode of Action

this compound acts as a selective 5-HT4 receptor agonist . By binding to these receptors, it increases the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal motility . The major active metabolite of mosapride, known as M1, additionally acts as a 5-HT3 antagonist , which can help accelerate gastric emptying throughout the gastrointestinal tract .

Biochemical Pathways

The activation of 5-HT4 receptors by this compound leads to the release of acetylcholine. This neurotransmitter then stimulates the smooth muscles in the gastrointestinal tract, enhancing gastric motility and accelerating gastric emptying . The antagonistic action on 5-HT3 receptors by its metabolite M1 further aids in this process .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that due to the pharmacokinetics of mosapride, it would take 1,000–3,000 times the therapeutic dose to elicit cardiovascular effects .

Result of Action

The primary result of this compound’s action is the stimulation of gastric motility. This can be beneficial in the treatment and prevention of conditions such as postoperative ileus, gastric peroral endoscopic pyloromyotomy (G-POEM), constipation, type 2 diabetes, functional dyspepsia, functional constipation, and epigastric pain syndrome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food) for optimal effect . Additionally, a study found that all factors associated with bowel recovery, including the time of first flatus, length of hospital stay, amount of food intake, and severity of abdominal discomfort, were similar between the control and experimental (this compound) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mosapride Citrate is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthesis typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-amino-5-chloro-2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine to yield the benzamide core.

    Introduction of the Fluorophenyl Group: The benzamide core is then reacted with 4-fluorobenzyl chloride in the presence of a base to introduce the fluorophenyl group.

    Formation of Mosapride: The final step involves the reaction of the intermediate with citric acid to form this compound.

Industrial Production Methods: The industrial production of this compound involves wet granulation and tableting. The process includes dissolving this compound and povidone K15 in water, followed by granulation, drying, and tableting . This method ensures quick drug dissolution, stable quality, and ease of mass production.

Chemical Reactions Analysis

Types of Reactions: Mosapride Citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3.C6H8O7/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZTYZBFZKRPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClFN3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046207
Record name Mosapride citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112885-42-4
Record name Mosapride citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112885-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AS 4370
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mosapride citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOSAPRIDE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF497J489P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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